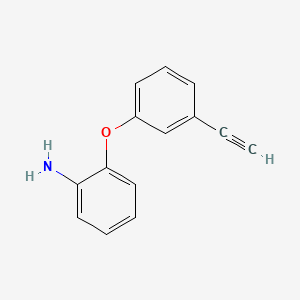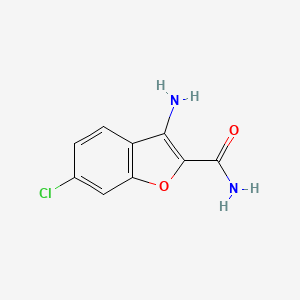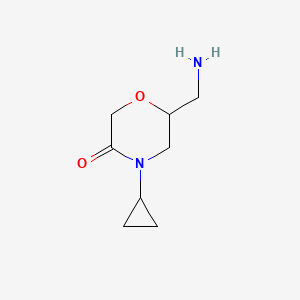
3-Chloro-8-fluoroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-8-fluoroquinoline-6-carboxylic acid is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and the presence of fluorine atoms can significantly alter their chemical behavior and biological activity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of quinoline derivatives. This process typically requires the use of halogenating agents such as chlorine and fluorine gases under controlled conditions.
Cyclization Reactions: Cyclization reactions, such as the Friedländer synthesis, can be employed to construct the quinoline core. This involves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to introduce fluorine and chlorine atoms onto the quinoline ring. This method involves the use of boronic acids or boronate esters and palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and cyclization reactions. These processes are optimized for efficiency and yield, with stringent control of reaction conditions to ensure product purity and consistency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the quinoline core to various oxidized derivatives, such as quinone and hydroquinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution Reactions: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitutions typically use strong nucleophiles like sodium hydroxide (NaOH), while electrophilic substitutions may involve Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinone derivatives, hydroquinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents and conditions used.
科学的研究の応用
3-Chloro-8-fluoroquinoline-6-carboxylic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Its derivatives have been studied for their biological activities, including antibacterial, antimalarial, and anticancer properties.
Medicine: Fluorinated quinolines are explored for their potential use in drug development, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 3-Chloro-8-fluoroquinoline-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.
類似化合物との比較
3-Chloroquinoline-6-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoroquinoline-6-carboxylic acid: Lacks the chlorine atom, leading to variations in reactivity and biological activity.
3,8-Difluoroquinoline-6-carboxylic acid: Contains two fluorine atoms, which can further modify its properties.
Uniqueness: 3-Chloro-8-fluoroquinoline-6-carboxylic acid is unique due to the combination of chlorine and fluorine atoms on the quinoline ring, which can significantly influence its chemical behavior and biological activity compared to its similar counterparts.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields
特性
分子式 |
C10H5ClFNO2 |
|---|---|
分子量 |
225.60 g/mol |
IUPAC名 |
3-chloro-8-fluoroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-2-5-1-6(10(14)15)3-8(12)9(5)13-4-7/h1-4H,(H,14,15) |
InChIキー |
FEXOXUBXXHZQCH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1C(=O)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)

![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
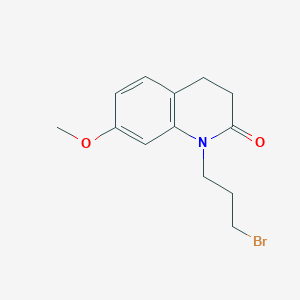
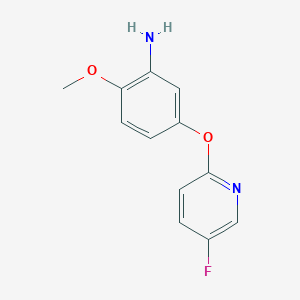
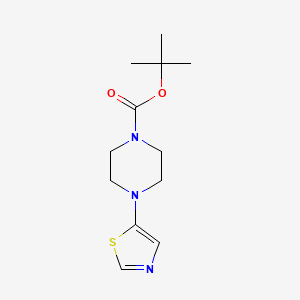
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
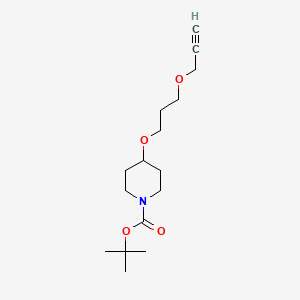
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
